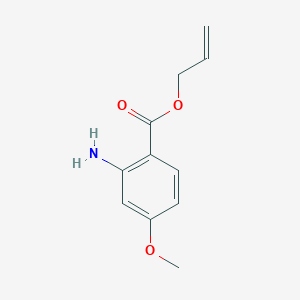
2-(N-Bis(2-pyrenylethyl)methylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-Bis(2-pyrenylethyl)methylamino)ethanol, also known as BPEA, is a chemical compound that has been widely used in scientific research applications. It is a fluorescent probe that can be used to detect and measure the presence of certain molecules in biological systems. BPEA has shown promising results in various studies, and its potential uses in the field of biochemistry and medicine are being explored.
Mecanismo De Acción
The mechanism of action of 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol involves its ability to bind to specific molecules in biological systems. When 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol binds to its target molecule, it undergoes a conformational change that results in the emission of fluorescent light. This fluorescence can be detected and measured, providing information about the presence and concentration of the target molecule.
Efectos Bioquímicos Y Fisiológicos
2-(N-Bis(2-pyrenylethyl)methylamino)ethanol has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the use of 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol in certain experiments may require careful consideration of its potential effects on the system being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol in lab experiments offers several advantages, including its high sensitivity and specificity for detecting target molecules, its ease of use, and its compatibility with a variety of experimental techniques. However, there are also limitations to its use, such as its potential interference with other fluorescent probes and its limited ability to penetrate certain biological membranes.
Direcciones Futuras
There are several potential future directions for the use of 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol in scientific research. These include the development of new and improved synthesis methods, the exploration of new applications for 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol in the fields of medicine and biochemistry, and the refinement of existing experimental techniques for using 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol as a tool for studying biological systems. Additionally, further research is needed to fully understand the potential limitations and drawbacks of using 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol in lab experiments.
Métodos De Síntesis
The synthesis of 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol involves a series of chemical reactions that result in the formation of the final product. The process involves the use of various reagents and solvents, and it requires careful monitoring and control of reaction conditions. The exact details of the synthesis method may vary depending on the specific application and desired properties of the final product.
Aplicaciones Científicas De Investigación
2-(N-Bis(2-pyrenylethyl)methylamino)ethanol has been used in a variety of scientific research applications, including fluorescence microscopy, protein labeling, and drug discovery. It can be used to detect and measure the presence of specific molecules in biological systems, such as proteins, nucleic acids, and lipids. 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol has also been used as a tool for studying the structure and function of biological molecules, as well as for developing new drugs and therapies.
Propiedades
Número CAS |
144674-75-9 |
|---|---|
Nombre del producto |
2-(N-Bis(2-pyrenylethyl)methylamino)ethanol |
Fórmula molecular |
C39H33NO |
Peso molecular |
531.7 g/mol |
Nombre IUPAC |
2-[1,5-di(pyren-1-yl)pentan-3-ylamino]ethanol |
InChI |
InChI=1S/C39H33NO/c41-24-23-40-33(19-15-25-7-9-31-13-11-27-3-1-5-29-17-21-34(25)38(31)36(27)29)20-16-26-8-10-32-14-12-28-4-2-6-30-18-22-35(26)39(32)37(28)30/h1-14,17-18,21-22,33,40-41H,15-16,19-20,23-24H2 |
Clave InChI |
LITITMRWKOQBML-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCC(CCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)NCCO |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCC(CCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)NCCO |
Otros números CAS |
144674-75-9 |
Sinónimos |
2-(N-bis(2-pyrenylethyl)methylamino)ethanol BPAE-EM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



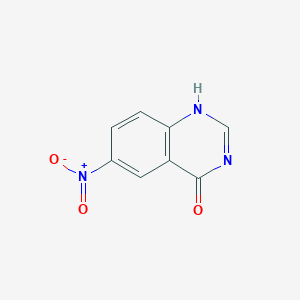
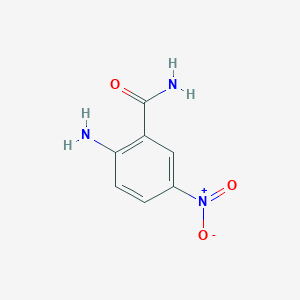
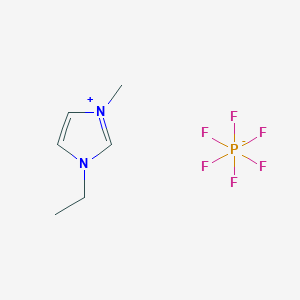
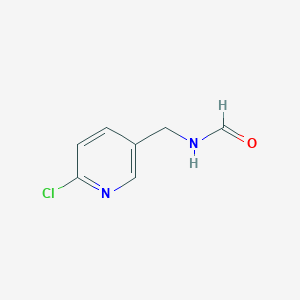
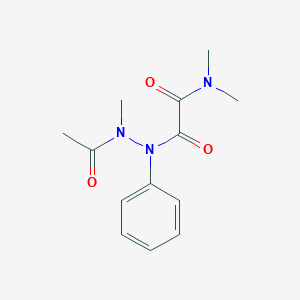
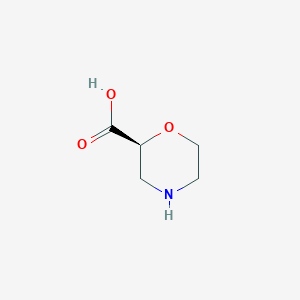

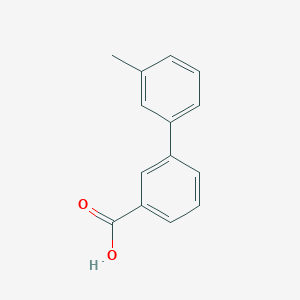
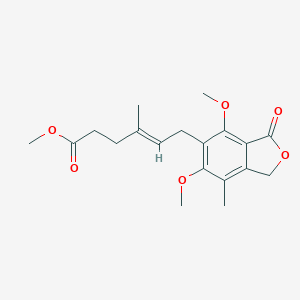
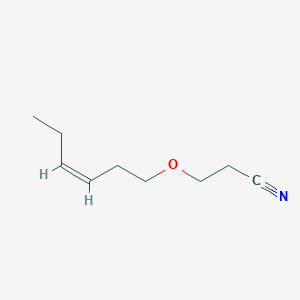
![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)
![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)

